Helvolic acid is a natural product found in Aspergillus fumigatus, Aspergillus terreus, and other organisms with data available.
Helvolic acid
CAS No.: 29400-42-8
Cat. No.: VC21344058
Molecular Formula: C33H44O8
Molecular Weight: 568.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 29400-42-8 |
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Molecular Formula | C33H44O8 |
Molecular Weight | 568.7 g/mol |
IUPAC Name | (2Z)-2-[(4S,5S,6S,8S,9S,10R,13R,14S,16S)-6,16-diacetyloxy-4,8,10,14-tetramethyl-3,7-dioxo-5,6,9,11,12,13,15,16-octahydro-4H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid |
Standard InChI | InChI=1S/C33H44O8/c1-17(2)10-9-11-21(30(38)39)26-22-12-13-25-31(6)15-14-23(36)18(3)27(31)28(41-20(5)35)29(37)33(25,8)32(22,7)16-24(26)40-19(4)34/h10,14-15,18,22,24-25,27-28H,9,11-13,16H2,1-8H3,(H,38,39)/b26-21-/t18-,22+,24+,25+,27-,28+,31-,32+,33-/m1/s1 |
Standard InChI Key | MDFZYGLOIJNNRM-OAJDADRGSA-N |
Isomeric SMILES | C[C@H]1[C@@H]2[C@@H](C(=O)[C@]3([C@H]([C@]2(C=CC1=O)C)CC[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)C)OC(=O)C |
SMILES | CC1C2C(C(=O)C3(C(C2(C=CC1=O)C)CCC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)C)OC(=O)C |
Canonical SMILES | CC1C2C(C(=O)C3(C(C2(C=CC1=O)C)CCC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)C)OC(=O)C |
Chemical Structure and Properties
Helvolic acid is a nortriterpenoid antibiotic with a complex tetracyclic structure derived from protosta-17(20)Z,24-dien-3β-ol, which is formed by enzymatic cyclization of (3S)-2,3-oxidosqualene . The compound belongs to a class of fungi-derived triterpenes with a distinctive tetracyclic skeleton.
Table 1: Physical and Chemical Properties of Helvolic Acid
Property | Value |
---|---|
Molecular Formula | C₃₃H₄₄O₈ |
Molecular Weight | 568.7070 Da |
Accurate Mass | 568.3036 Da |
InChIKey | WMGXUPPNMLYHPN-GJIXPYCQSA-N |
Origin Organism Type | Fungus |
The chemical structure of helvolic acid includes a tetracyclic fusidane skeleton with various functional groups that contribute to its biological activity . The compound's IUPAC name and complete structural details are available in chemical databases, with the InChI string providing comprehensive stereochemical information about the molecule .
Sources and Isolation
Helvolic acid has been isolated from various fungal species, demonstrating the widespread occurrence of this compound across different fungal genera.
Fungal Sources
The compound was first reported to be produced by Aspergillus fumigatus, mut. helvola Yuill . Subsequent studies have identified numerous other fungal species capable of producing helvolic acid, including:
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Acrocylindrium oryzae
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Cephalosporium caerulens
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Metarhizium anisopliae
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Pichia guiliermondii
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Xylaria species
Isolation Methods
Isolation of helvolic acid typically involves bioassay-guided chromatographic fractionation of organic extracts from laboratory cultures of the producing fungi . For instance, Ratnaweera et al. (2014) isolated helvolic acid from an endophytic fungus identified as Xylaria sp. obtained from surface-sterilized leaf segments of Anoectochilus setaceus, an orchid endemic to Sri Lanka . Spectroscopic methods including ¹H, ¹³C, and 2D NMR spectroscopy, along with mass spectrometry, are commonly employed for structural confirmation .
Antibacterial Activities
Helvolic acid exhibits potent antibacterial activity, particularly against Gram-positive bacteria, which constitutes its most significant and well-documented biological property.
Mechanism of Action
Synergistic Effects with Other Antibiotics
One of the most promising aspects of helvolic acid is its ability to enhance the effectiveness of other antibiotics, particularly against resistant bacterial strains.
Documented Synergistic Effects
Research has demonstrated significant synergistic effects when helvolic acid is combined with various conventional antibiotics against drug-resistant bacteria .
Table 3: Synergistic Effects of Helvolic Acid with Other Antibiotics
Significance in Combating Antibiotic Resistance
The synergistic effect of helvolic acid with established antibiotics presents a valuable strategy for overcoming bacterial resistance. In an era of increasing antibiotic resistance, compounds that can restore or enhance the efficacy of existing antibiotics are of particular importance. The synergistic effect of helvolic acid with penicillin was found to be approximately three times stronger than that of clavulanic acid (a well-known β-lactamase inhibitor) with penicillin in agar diffusion assays on Bacillus cereus .
Antitumor Properties
Beyond its antimicrobial activity, helvolic acid has demonstrated potential anticancer effects, particularly when used in combination therapy.
Mechanism of Antitumor Activity
The anticancer effects of helvolic acid appear to involve modulation of the Wnt/β-catenin signaling pathway. Treatment with helvolic acid, particularly in combination with CTX, significantly suppressed the protein expression levels of β-catenin, cyclin D1, and proliferating cell nuclear antigen in tumor tissue . Additionally, helvolic acid was found to enhance the immune organ index in treated animals, suggesting potential immunomodulatory properties that may contribute to its anticancer effects .
Helvolic Acid Derivatives
Structural modifications of helvolic acid have yielded numerous derivatives with varying biological activities, offering opportunities for optimizing its therapeutic potential.
Natural and Synthetic Derivatives
Wang et al. (2018) reported the isolation of helvolic acid and seven new helvolic acid derivatives from the marine-derived fungus Aspergillus fumigatus HNMF0047 . These derivatives included:
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16-O-deacetylhelvolic acid 21,16-lactone
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6-O-propionyl-6,16-O-dideacetylhelvolic acid 21,16-lactone
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1,2-dihydro-6,16-O-dideacetylhelvolic acid 21,16-lactone
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1,2-dihydro-16-O-deacetylhelvolic acid 21,16-lactone
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16-O-propionyl-16-O-deacetylhelvolic acid
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6-O-propionyl-6-O-deacetylhelvolic acid
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24-epi-6β,16β-diacetoxy-25-hydroxy-3,7-dioxo-29-nordammara-1,17(20)-diene-21,24-lactone
Structure-Activity Relationships
Some of these derivatives demonstrated enhanced antibacterial activity compared to the parent compound, suggesting that structural modifications can improve the biological properties of helvolic acid.
Table 4: Antibacterial Activity of Helvolic Acid Derivatives Against Streptococcus agalactiae
Compound | MIC (μg/mL) | Reference |
---|---|---|
6-O-propionyl-6-O-deacetylhelvolic acid | 2 | |
Helvolic acid | 8 | |
16-O-propionyl-16-O-deacetylhelvolic acid | 16 | |
Tobramycin (control) | >16 |
These findings indicate that specific modifications to the helvolic acid structure can significantly influence its antibacterial potency, with some derivatives showing more potent activity than the parent compound against particular bacterial strains.
Ecological Significance
The production of helvolic acid by endophytic fungi may have important ecological implications, particularly in the context of plant-microbe interactions.
Future Research Directions
The diverse biological activities and unique structural features of helvolic acid present numerous opportunities for future research and development.
Expanding Therapeutic Applications
The combination of potent antibacterial activity against drug-resistant strains and synergistic effects with existing antibiotics positions helvolic acid as a promising candidate for addressing the growing problem of antibiotic resistance. Future research could focus on optimizing these synergistic effects and developing formulations suitable for clinical applications.
Similarly, the synergistic antitumor properties of helvolic acid warrant further investigation, particularly regarding the mechanisms underlying these effects and the potential for developing combination therapies for cancer treatment.
Biosynthetic Engineering
The elucidation of the helvolic acid biosynthetic pathway opens possibilities for metabolic engineering approaches to enhance the production of this compound and its derivatives . Such approaches could facilitate the development of scalable methods for producing helvolic acid and structurally optimized derivatives with enhanced biological activities.
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